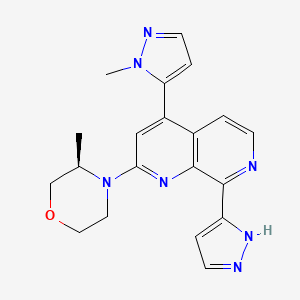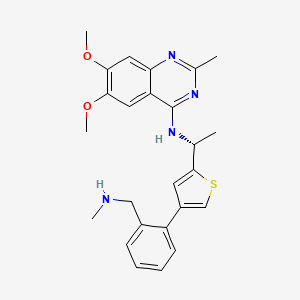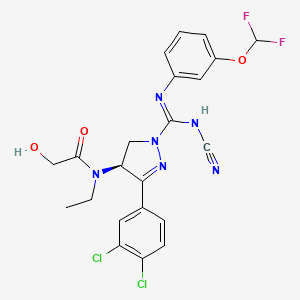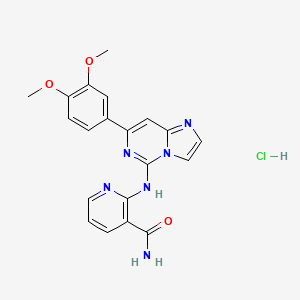
Bdp TR
Vue d'ensemble
Description
BDP TR, also known as BDP TR DBCO, is a bright and photostable red-fluorescent dye . It belongs to the borondipyrromethene (BODIPY) family of dyes . Due to its hydrophobic properties, BDP TR can readily permeate cell membranes, making it an excellent fluorophore for staining various lipophilic compounds .
Molecular Structure Analysis
The chemical formula of BDP TR DBCO is C42H35N4BF2O3S . It has a molecular weight of 724.63 . Other variants of BDP TR have different molecular weights and formulas, such as BDP TR methyl ester (C22H17BF2N2O3S, 438.26 molecular weight) and BDP TR alkyne (C24H18N3BF2O2S, 461.29 molecular weight) .Physical And Chemical Properties Analysis
BDP TR is a bright and photostable red-fluorescent dye . It has strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields . The absorption maximum is at 589 nm, and the emission maximum is at 616 nm .Applications De Recherche Scientifique
Photostability and Photosensitization : A study by Yogo et al. (2005) introduced a novel photosensitizer based on the BODIPY chromophore, demonstrating high photostability and efficacy in cell photosensitization and oxidative stress studies, potentially useful for photodynamic therapy (Yogo et al., 2005).
Bridging Design Prototype (BDP) in Product Development : Gomez (2009) discussed the Bridging Design Prototype (BDP) concept, highlighting its role in integrating new products into user communities for observation and testing, especially in settings with limited research resources (Gomez, 2009).
Pulmonary Drug Delivery : Charpentier et al. (2008) explored the micronization of beclomethasone-17,21-dipropionate (BDP) for pulmonary delivery using the rapid expansion of supercritical solution (RESS) technique. This technique showed promise for producing particles suitable for inhalation therapies (Charpentier, Jia, & Lucky, 2008).
Birth-Death Processes (BDPs) in Statistical Inference : Crawford, Minin, and Suchard (2011) improved statistical inference methods for birth-death processes (BDPs), widely used in population biology, genetics, and ecology, by providing novel computation techniques for maximum likelihood estimation (Crawford, Minin, & Suchard, 2011).
Optodynamic Monitoring in Laser Tattoo Removal : Jezeršek et al. (2011) used a laser beam deflection probe (BDP) to monitor the cracking sounds during laser tattoo removal, offering insights into the energy released in different skin and tattoo conditions (Jezeršek et al., 2011).
Evolutionary Algorithms in Solving Bipartite Drawing Problem (BDP) : Ezziane (2007) demonstrated the effectiveness of evolutionary algorithms in addressing the bipartite drawing problem (BDP), a computational challenge in graph drawing, showing that these algorithms can guide the search towards optimal solutions more efficiently than traditional methods (Ezziane, 2007).
Incorporation of Beclomethasone Dipropionate in Liposomes : Batavia et al. (2001) studied methods for estimating the entrapment of beclomethasone dipropionate (BDP) in liposomes, a crucial step in developing effective drug delivery systems (Batavia, Taylor, Craig, & Thomas, 2001).
Stability of Synthetic Genetic Circuits : Yang, Sleight, and Sauro (2012) developed robust bidirectional promoters (BDPs) to increase the evolutionary stability of synthetic genetic circuits, which is crucial for long-term industrial and research applications (Yang, Sleight, & Sauro, 2012).
Biodegradable Polymers (BDPs) in Biomedical Applications : Osi et al. (2022) reviewed the applications of biodegradable polymers (BDPs) in various biomedical fields, highlighting their use in drug delivery systems, tissue engineering, and ophthalmic treatments (Osi, Khoder, Al-Kinani, & Alany, 2022).
Nanoparticle Synthesis for Drug Delivery : Pu et al. (2017) developed a green process for synthesizing beclomethasone dipropionate (BDP) nanoparticles, aiming to improve oral bioavailability and absorption in the treatment of conditions like ulcerative colitis (Pu, Li, Wang, Foster, Wang, & Chen, 2017).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2-fluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boratricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28BFN4O6S.FH/c33-32-35-22(19-23-10-14-26(36(23)32)27-5-4-18-44-27)9-13-25(35)21-7-11-24(12-8-21)42-20-28(38)34-17-3-1-2-6-31(41)43-37-29(39)15-16-30(37)40;/h4-5,7-14,18-19H,1-3,6,15-17,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJDJVBNPCQPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BF2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bdp TR | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)
![2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605934.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)
![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)
![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)


![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)

![5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile](/img/structure/B605948.png)